
2-(2,6-Bis(chlorodifluoromethyl)-8-methyl-9H-purin-9-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Bis(chlorodifluoromethyl)-8-methyl-9H-purin-9-yl)ethanol is a synthetic organic compound that belongs to the purine family This compound is characterized by the presence of chlorodifluoromethyl groups and a hydroxyl-ethyl side chain attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Bis(chlorodifluoromethyl)-8-methyl-9H-purin-9-yl)ethanol typically involves multiple steps. One common method starts with the chlorodifluoromethylation of a suitable purine precursor. This is followed by the introduction of the hydroxyl-ethyl side chain through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Bis(chlorodifluoromethyl)-8-methyl-9H-purin-9-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorodifluoromethyl groups can be reduced to difluoromethyl or methyl groups.
Substitution: The chlorodifluoromethyl groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorodifluoromethyl groups can result in various alkylated or arylated derivatives.
Scientific Research Applications
2-(2,6-Bis(chlorodifluoromethyl)-8-methyl-9H-purin-9-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an antiviral or anticancer agent.
Industry: It can be used in the development of new materials with unique properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 2-(2,6-Bis(chlorodifluoromethyl)-8-methyl-9H-purin-9-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorodifluoromethyl groups may enhance the compound’s binding affinity to these targets, while the hydroxyl-ethyl side chain can influence its solubility and bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **2,6-Bis(chlorodifluoromethyl)-8-methyl-9H-purin-9-yl)ethanol
- **2,6-Bis(1H-imidazol-2-yl)pyridine
- **2,6-Bis(benzimidazol-2-yl)pyridine
- **2,6-Bis(4,5-dimethyl-1H-imidazol-2-yl)pyridine
Uniqueness
2-(2,6-Bis(chlorodifluoromethyl)-8-methyl-9H-purin-9-yl)ethanol is unique due to the presence of chlorodifluoromethyl groups, which can significantly alter its chemical and biological properties compared to other similar compounds. These groups can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8Cl2F4N4O |
|---|---|
Molecular Weight |
347.09 g/mol |
IUPAC Name |
2-[2,6-bis[chloro(difluoro)methyl]-8-methylpurin-9-yl]ethanol |
InChI |
InChI=1S/C10H8Cl2F4N4O/c1-4-17-5-6(9(11,13)14)18-8(10(12,15)16)19-7(5)20(4)2-3-21/h21H,2-3H2,1H3 |
InChI Key |
IZWQIVQRDOUDBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N=C(N=C2N1CCO)C(F)(F)Cl)C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12454946.png)
![4,5-Dimethyl-2-{[(naphthalen-2-yloxy)acetyl]amino}thiophene-3-carboxamide](/img/structure/B12454947.png)
![11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-10-(cyclopropylcarbonyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454949.png)
![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12454960.png)
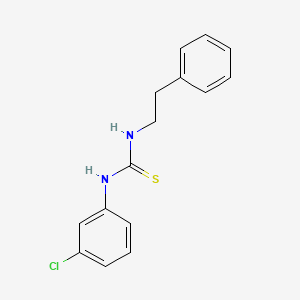
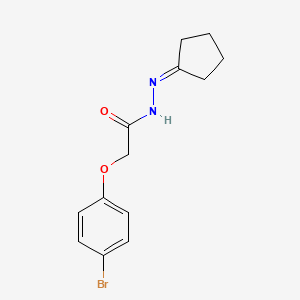
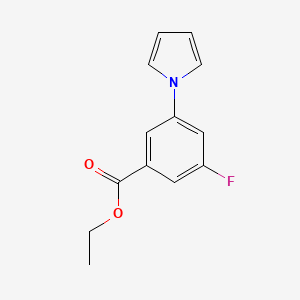
![N-[(1Z)-1-chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12454979.png)
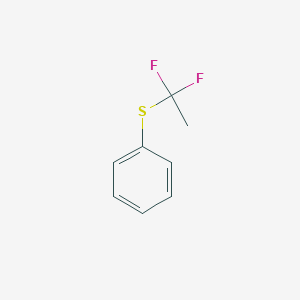
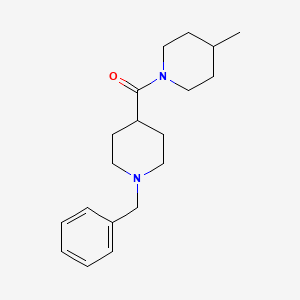
![4-{[1-(3,4-Dimethoxyphenyl)-2-methoxy-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B12455004.png)
![7-Tert-butyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12455012.png)
![2-[(2-Methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12455020.png)

